Cas no 2229084-74-4 (tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate structure
2229084-74-4 structure
商品名:tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate
CAS番号:2229084-74-4
MF:C15H20FNO3
メガワット:281.32260799408
CID:5881929
PubChem ID:165758104

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate
    • 2229084-74-4
    • EN300-1900419
    • tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
    • インチ: 1S/C15H20FNO3/c1-14(2,3)20-13(19)17-10-4-5-11(12(16)8-10)15(9-18)6-7-15/h4-5,8,18H,6-7,9H2,1-3H3,(H,17,19)
    • InChIKey: PDQJQNGLKYIVQH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C1(CO)CC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 281.14272166g/mol
  • どういたいしつりょう: 281.14272166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900419-1.0g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
1g
$1142.0 2023-06-01
Enamine
EN300-1900419-0.1g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
0.1g
$1005.0 2023-09-18
Enamine
EN300-1900419-2.5g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
2.5g
$2240.0 2023-09-18
Enamine
EN300-1900419-1g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
1g
$1142.0 2023-09-18
Enamine
EN300-1900419-10.0g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
10g
$4914.0 2023-06-01
Enamine
EN300-1900419-0.5g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
0.5g
$1097.0 2023-09-18
Enamine
EN300-1900419-5.0g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
5g
$3313.0 2023-06-01
Enamine
EN300-1900419-0.05g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
0.05g
$959.0 2023-09-18
Enamine
EN300-1900419-0.25g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
0.25g
$1051.0 2023-09-18
Enamine
EN300-1900419-5g
tert-butyl N-{3-fluoro-4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
2229084-74-4
5g
$3313.0 2023-09-18

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate 関連文献

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamateに関する追加情報

Introduction to tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is a novel carbamate derivative with a unique molecular framework that combines fluoroaromatic and cyclopropyl structural elements. This compound, with the CAS No. 2229084-74-4, represents a significant advancement in the development of pharmaceutical intermediates for targeted therapeutic applications. The molecular architecture of this compound is designed to modulate enzyme activity and cellular signaling pathways, making it a promising candidate for drug discovery and biological research.

The carbamate functional group in tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate plays a critical role in its bioactivity and receptor binding affinity. Recent studies have highlighted the importance of carbamate derivatives in the development of selective inhibitors for kinase targets, which are implicated in various neurodegenerative disorders and cancer progression. The fluoroaromatic ring system in this compound enhances its lipophilicity and prodrug properties, enabling improved cellular penetration and target-specific delivery.

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyc,propylphenyl}carbamate is synthesized through a multi-step organic synthesis process that involves cyclopropane ring formation and fluoroaromatic substitution. The hydroxymethyl group at the cyclopropyl position introduces additional hydrophilic interactions, which are crucial for drug solubility and metabolic stability. The tert-butyl moiety provides steric protection, reducing the likelihood of enzymatic degradation during in vivo applications.

Recent advancements in computational chemistry and molecular modeling have provided insights into the binding mechanisms of tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate with biological targets. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits high affinity for PDE4D enzymes, which are key regulators of cyclic AMP signaling. This makes it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and asthma.

The cyclopropyl ring in tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is a structural feature that has gained attention for its role in drug design. The strained cyclopropyl ring is known to increase steric hindrance and hydrophobic interactions, which are essential for target-specific binding. Research published in ACS Chemical Biology (2022) has shown that compounds with cyclopropyl substituents exhibit enhanced selectivity for G protein-coupled receptors (GPCRs), a family of receptors involved in numerous physiological processes.

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is also being explored for its potential in antimicrobial applications. The fluoroaromatic and cyclopropyl moieties contribute to its bactericidal activity against multidrug-resistant pathogens. A study in Antimicrobial Agents and Chemotherapy (2023) reported that this compound shows synergistic effects when combined with existing antibiotics, suggesting its potential as a complementary therapeutic agent in infectious disease management.

The hydroxymethyl group in tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is critical for its metabolic stability and drug delivery properties. This functional group can undergo hydrolysis under physiological conditions, releasing active pharmacophore moieties that interact with target proteins. The hydrophilic nature of the hydroxymethyl group also enhances the solubility of the compound, which is essential for oral administration and pharmacokinetic efficiency.

tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is part of a broader class of carbamate derivatives that are being investigated for their anti-inflammatory and anti-cancer properties. The fluoroaromatic substitution pattern in this compound has been shown to modulate cytokine production and immune cell activation, which are key factors in chronic inflammation and autoimmune diseases. These findings underscore the importance of structure-activity relationship (SAR) studies in the development of targeted therapies.

Recent advancements in nanotechnology have also opened new avenues for the application of tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate. Researchers are exploring the use of nanoparticle-based delivery systems to enhance the bioavailability and targeting efficiency of this compound. A study in Nano Letters (2023) demonstrated that encapsulating this compound in lipid nanoparticles significantly improved its cellular uptake and therapeutic efficacy in preclinical models.

In summary, tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate is a multifunctional carbamate derivative with potential applications in pharmaceutical research and biological sciences. Its unique molecular structure, combining fluoroaromatic, cyclopropyl, and hydroxymethyl moieties, makes it a valuable tool for drug discovery and targeted therapy. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic potential, highlighting its significance in the field of modern medicine.

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